molecular formula C19H19ClN2O3 B5062063 Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride

Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride

Cat. No.: B5062063
M. Wt: 358.8 g/mol
InChI Key: CMRZQICFKLVFTQ-UHFFFAOYSA-N
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Description

Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is known for its unique chemical structure, which includes a quinoline moiety substituted with methoxy and methyl groups, and an amino benzoate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxy groups can be added using methanol and an acid catalyst, while methyl groups can be introduced using methyl iodide and a base.

    Formation of the Amino Benzoate Ester: The amino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an appropriate amine. The benzoate ester is formed by esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Methanol and acid catalyst for methoxylation; methyl iodide and base for methylation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Methoxy and methyl-substituted quinoline derivatives.

Scientific Research Applications

Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-12-9-18(16-11-15(23-2)7-8-17(16)20-12)21-14-6-4-5-13(10-14)19(22)24-3;/h4-11H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZQICFKLVFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC(=C3)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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